N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H25NO4/c1-14-13-27-20-12-21-18(10-17(14)20)15(2)19(23(26)28-21)11-22(25)24-9-8-16-6-4-3-5-7-16/h6,10,12-13H,3-5,7-9,11H2,1-2H3,(H,24,25) |
InChI Key |
JAWMZBDMGLDWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Hydroxycoumarin Cyclization with Halo Ketones
This method involves reacting 4-hydroxycoumarin with a halo-substituted ketone under basic conditions, followed by cyclization to form the furochromenone skeleton. For example:
Microwave-Assisted Cyclization
A solvent-free approach using microwave irradiation accelerates cyclization:
-
Reagents : 4-Hydroxycoumarin, aldehyde derivatives.
Functionalization: Introduction of Acetamide Group
The carboxylic acid derivative of the furochromenone is converted to an amide. Key steps include:
Acid Chloride Formation
Amide Coupling
The acid chloride reacts with 2-(1-cyclohexen-1-yl)ethylamine:
-
Reagents : Acid chloride, 2-(1-cyclohexen-1-yl)ethylamine, triethylamine (TEA).
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acid Chloride Formation | SOCl₂, DCM | 0°C → RT, 2 hr | N/A | |
| Amide Coupling | TEA, DCM/THF | 0°C → RT, 12 hr | 70–80% |
Synthesis of 2-(1-Cyclohexen-1-yl)ethylamine
This intermediate is synthesized via hydroamination or Gabriel synthesis:
Hydroamination of Cyclohexene
Gabriel Synthesis
-
Reagents : Cyclohexene oxide, phthalimide, hydrazine.
-
Conditions : Stepwise: (a) phthalimide addition, (b) hydrazine treatment, (c) acid hydrolysis.
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydroamination | Rh catalyst, 50–100 bar, 100°C | 24 hr | 50–60% | |
| Gabriel Synthesis | Phthalimide, hydrazine, HCl | Stepwise, RT to reflux | 60–70% |
Final Amide Bond Formation
The furochromenone acid chloride reacts with the cyclohexenyl ethylamine:
Direct Coupling
Coupling Agents
For low reactivity, EDC/HOBt is used:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Direct Coupling | TEA, DCM | 0°C → RT, 12 hr | 70–80% | |
| EDC/HOBt | EDC, HOBt, DMF | RT, 24 hr | 70–75% |
Chromatographic Purification
Final purification involves:
Column Chromatography
Recrystallization
Key Challenges and Optimizations
-
Regioselectivity : Cyclization to avoid linear vs. angular furochromenones.
-
Acid Sensitivity : Handling of furochromenone acid chloride at low temperatures.
-
Cyclohexenyl Stability : Avoiding polymerization of cyclohexene under acidic conditions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it may involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.
Comparison with Similar Compounds
Key Observations :
Comparison with Other Methods :
Hypotheses for Target Compound :
- The cyclohexenyl group may enhance CNS activity due to increased lipophilicity, similar to dextromethorphan intermediates .
Biological Activity
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features integrate a cyclohexene moiety with a chromenone derivative, leading to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.
Structural Overview
The molecular formula of this compound is , and it has a molecular weight of 379.4 g/mol. The compound's structural complexity contributes to its unique reactivity and biological properties .
Biological Activities
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties. Research has shown its potential to inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by modulating cytokine production. It appears to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Antioxidant Properties
this compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing oxidative damage associated with various diseases .
The biological activity of this compound is influenced by its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity to various receptors and enzymes involved in disease pathways:
- Cyclic Nucleotide Phosphodiesterases (PDEs) : The compound may inhibit PDEs, which play a role in degrading cyclic AMP (cAMP) and cyclic GMP (cGMP), thus enhancing their levels and promoting neuroprotective effects .
- Apoptotic Pathways : By activating apoptotic pathways, the compound can induce cell death in cancerous cells while sparing normal cells .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole ring with fluorine substitution | Anticancer |
| 4-Hydroxycoumarin | Coumarin skeleton with hydroxyl group | Anticoagulant |
| 6-Methoxyflavone | Flavonoid structure with methoxy group | Antioxidant |
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-y)acetamide stands out due to its combination of cyclohexene and chromenone structures, which may offer distinct pathways for biological activity not found in other compounds .
Case Study 1: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that treatment with N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-y)acetamide resulted in a dose-dependent decrease in cell viability. The IC50 values were determined through MTT assays at various concentrations over 24 and 48 hours.
Case Study 2: Anti-inflammatory Potential
A study evaluating the anti-inflammatory effects demonstrated that the compound significantly reduced levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This effect was observed at concentrations as low as 10 µM.
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between the furocoumarin core and cyclohexenyl-ethylamine under anhydrous conditions (e.g., dichloromethane solvent, triethylamine catalyst) .
- Acetylation of intermediates using chloroacetyl chloride, requiring reflux (4–6 hours) and TLC monitoring for completion .
- Yield optimization through controlled temperature (e.g., 60–80°C) and excess reagents to drive reactions to completion .
Key challenges include minimizing side reactions (e.g., oxidation of the cyclohexenyl group) and ensuring purity via recrystallization .
Basic: Which spectroscopic methods are recommended for structural characterization?
- 1H NMR : Identifies protons on aromatic rings (δ 7.4–8.5 ppm), acetamide NH (δ ~13 ppm), and cyclohexenyl groups (δ 1.5–2.5 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry : Validates molecular weight (e.g., high-resolution MS for exact mass matching) .
Advanced: How can computational methods improve reaction design for this compound?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize regioselectivity in furocoumarin functionalization .
- Machine Learning : Analyze historical reaction data to recommend ideal solvents/catalysts (e.g., triethylamine vs. DMAP) for acetylation steps .
- In Silico Screening : Simulate substituent effects (e.g., methyl vs. fluoro groups) on electronic properties to prioritize synthetic targets .
Advanced: What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Controlled Substituent Variation : Systematically modify the cyclohexenyl or dimethyl groups to isolate their effects on biological targets (e.g., enzyme inhibition) .
- Dose-Response Analysis : Quantify activity thresholds using assays with standardized protocols (e.g., fixed pH, temperature) to reduce variability .
- Cross-Validation : Compare results across multiple cell lines or enzymatic models to distinguish target-specific effects from artifacts .
Advanced: How can researchers resolve low yields in the final acetylation step?
- Reagent Stoichiometry : Use a 1.5–2.0 molar excess of chloroacetyl chloride to compensate for hydrolysis side reactions .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce byproduct formation .
- Catalyst Screening : Test alternatives like DMAP or pyridine to enhance acylation efficiency .
Advanced: What mechanistic hypotheses explain its interaction with biological targets?
- Enzyme Inhibition : The furocoumarin core may intercalate into DNA or bind topoisomerase active sites, while the acetamide group facilitates hydrogen bonding with catalytic residues .
- Receptor Modulation : The cyclohexenyl group’s hydrophobicity could enhance membrane permeability, targeting intracellular receptors (e.g., nuclear receptors) .
- Validation : Use fluorescence polarization assays or X-ray crystallography to map binding interactions .
Advanced: How does the compound’s reactivity under oxidative conditions affect stability studies?
- Cyclohexenyl Oxidation : The cyclohexene moiety is prone to epoxidation or ring-opening under strong oxidants (e.g., H₂O₂), requiring inert atmospheres (N₂/Ar) during storage .
- Furocoumarin Degradation : UV light exposure may induce photochemical reactions; stability tests should monitor decomposition via HPLC under accelerated aging conditions .
Advanced: What methodologies reconcile discrepancies in biological assay results?
- Standardized Assay Protocols : Adopt uniform parameters (e.g., incubation time, cell density) across labs to minimize variability .
- Orthogonal Assays : Confirm anti-inflammatory activity using both COX-2 inhibition and cytokine ELISA to cross-validate findings .
- Meta-Analysis : Aggregate data from published studies to identify trends obscured by small sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
